Cyclotriazadisulfonamides: A Technical Guide to their Discovery and Synthesis
Cyclotriazadisulfonamides: A Technical Guide to their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotriazadisulfonamides (CTADs) represent a novel class of macrocyclic compounds that have garnered significant attention for their unique mechanism of action as potent inhibitors of HIV entry. The lead compound, 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA), was discovered through antiviral screening and found to exert its effect by down-modulating the human CD4 receptor, the primary cellular receptor for HIV.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CTADs, with a focus on the core compound CADA and its analogues. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Discovery and Mechanism of Action
The discovery of cyclotriazadisulfonamides as anti-HIV agents stemmed from screening efforts to identify small molecules that could inhibit viral replication.[1] CADA emerged as a lead compound with potent activity against a wide variety of HIV strains, including laboratory-adapted and primary clinical isolates.[2]
The primary mechanism of action of CADA and its analogues is the specific down-modulation of the human CD4 receptor on the surface of T-lymphocytes.[1][2] This reduction in CD4 expression is not due to a direct interaction with the receptor but rather through the inhibition of the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum.[3] This process is mediated by the interaction of CADA with the Sec61 translocon, a protein channel essential for the translocation of many secreted and transmembrane proteins.[3] The down-modulating activity of CADA is reversible; upon removal of the compound, CD4 expression is restored to normal levels.[1]
The anti-HIV potency of CADA analogues has been shown to be directly correlated with their ability to down-modulate the CD4 receptor.[2] This specific mode of action makes CTADs an attractive class of compounds for further development as anti-HIV therapeutics.
Synthesis of the Cyclotriazadisulfonamide Core
An effective five-step synthesis of CADA has been reported with an overall yield of approximately 30%.[4] This synthetic route has been adapted to produce a wide range of analogues with modifications to the tail group and the arenesulfonyl side arms to explore structure-activity relationships (SAR).[4]
Representative Synthesis of 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA)
The following is a representative multi-step synthesis for the CADA core structure, based on published methodologies.
Step 1: Synthesis of N,N'-ditosyl-1,5-diamino-3-pentanol
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To a solution of 1,5-diamino-3-pentanol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0 °C.
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The reaction mixture is stirred at room temperature overnight.
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The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the ditosyl compound.
Step 2: Synthesis of 1,5-ditosyl-3-(methoxymethoxy)-1,5-diazapentane
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The product from Step 1 is dissolved in dichloromethane, and N,N-diisopropylethylamine is added, followed by chloromethyl methyl ether at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for several hours.
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The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of 1,5-ditosyl-1,5,9-triazanonane
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The protected diol from Step 2 is subjected to a Mitsunobu reaction with hydrazoic acid, followed by reduction of the resulting azide to the corresponding amine.
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Alternatively, the hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) and displaced with an appropriate nitrogen nucleophile.
Step 4: Synthesis of N-benzyl-1,5-ditosyl-1,5,9-triazanonane
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The secondary amine from Step 3 is reductively aminated with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.
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The reaction is carried out in a suitable solvent like dichloromethane or dichloroethane.
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The product is isolated and purified by column chromatography.
Step 5: Macrocyclization to form the CADA core
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The N-benzylated triamine from Step 4 is reacted with a suitable dielectrophile, such as a bis(bromomethyl) derivative, under high dilution conditions to favor intramolecular cyclization.
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The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile in the presence of a base such as potassium carbonate or cesium carbonate.
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The crude product is purified by column chromatography to yield CADA.
Quantitative Data: Structure-Activity Relationship (SAR)
Over 50 analogues of CADA have been synthesized and evaluated for their CD4 down-modulating and anti-HIV activities.[4] These studies have provided valuable insights into the structure-activity relationships of this class of compounds. The potency of the analogues is typically reported as the half-maximal inhibitory concentration (IC50) for CD4 down-modulation and the half-maximal effective concentration (EC50) for anti-HIV activity.
| Compound | R (Tail Group) | X, Y (Side Arms) | CD4 Down-modulation IC50 (µM)[3] | Anti-HIV-1 (NL4.3) EC50 (µM) |
| CADA | Benzyl | p-Toluenesulfonyl | 0.41 (Jurkat cells) | 0.7 |
| Analogue 1 | H | p-Toluenesulfonyl | > 10 | > 10 |
| Analogue 2 | Methyl | p-Toluenesulfonyl | 5.2 | 8.1 |
| Analogue 3 | Isobutyl | p-Toluenesulfonyl | 0.85 | 1.2 |
| Analogue 4 | Cyclohexylmethyl | p-Toluenesulfonyl | 0.34 | 0.5 |
| VGD020 | Cyclohexylmethyl | p-Methoxyphenylsulfonyl, p-Toluenesulfonyl | 0.046 | Not Reported |
| Analogue 5 | Naphthylmethyl | p-Toluenesulfonyl | 0.22 | 0.3 |
| Analogue 6 | Benzyl | p-Nitrophenylsulfonyl | 1.5 | 2.3 |
| Analogue 7 | Benzyl | p-Aminophenylsulfonyl | 0.9 | 1.4 |
Note: The presented data is a summary from various sources and specific experimental conditions may vary.
Experimental Protocols
CD4 Down-Modulation Assay (Flow Cytometry)
This protocol describes a representative method for quantifying the down-modulation of cell surface CD4 expression induced by CTADs using flow cytometry.
Materials:
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CD4+ T-lymphocyte cell line (e.g., Jurkat, MT-4) or peripheral blood mononuclear cells (PBMCs).
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Complete cell culture medium.
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CTAD compounds dissolved in DMSO.
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Phycoerythrin (PE)-conjugated anti-human CD4 antibody.
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Isotype control antibody (PE-conjugated mouse IgG).
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Phosphate-buffered saline (PBS).
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FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide).
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Flow cytometer.
Procedure:
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Seed CD4+ T-cells in a 24-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
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Prepare serial dilutions of the CTAD compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
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Add the diluted compounds to the cell cultures and incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO only).
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After incubation, harvest the cells and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
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Resuspend the cell pellets in 100 µL of FACS buffer.
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Add the PE-conjugated anti-human CD4 antibody or the isotype control antibody at the manufacturer's recommended concentration.
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Incubate the cells for 30 minutes at 4°C in the dark.
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Wash the cells twice with 2 mL of FACS buffer to remove unbound antibody.
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Resuspend the final cell pellet in 500 µL of FACS buffer.
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Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.
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Analyze the data using appropriate software. The mean fluorescence intensity (MFI) of the CD4 staining is used to quantify the level of CD4 expression.
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Calculate the percentage of CD4 down-modulation relative to the vehicle control. The IC50 value is determined by plotting the percentage of down-modulation against the compound concentration and fitting the data to a dose-response curve.
Anti-HIV Activity Assay (p24 Antigen ELISA)
This protocol outlines a general method for determining the anti-HIV activity of CTADs by measuring the level of the viral p24 capsid protein in the supernatant of infected cell cultures.
Materials:
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CD4+ T-lymphocyte cell line (e.g., MT-4) or PBMCs.
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HIV-1 laboratory strain (e.g., NL4.3).
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Complete cell culture medium.
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CTAD compounds dissolved in DMSO.
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HIV-1 p24 Antigen ELISA kit.
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96-well cell culture plates.
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Microplate reader.
Procedure:
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Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
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Prepare serial dilutions of the CTAD compounds in culture medium.
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Add 50 µL of the diluted compounds to the cells.
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Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well. Include uninfected control wells.
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Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
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After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
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Carefully collect the cell-free supernatant from each well.
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Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.
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Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by the addition of a biotinylated anti-p24 detection antibody and a streptavidin-horseradish peroxidase conjugate.
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A substrate solution is then added, and the color development is stopped with a stop solution.
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Read the absorbance at 450 nm using a microplate reader.
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Generate a standard curve using the provided p24 antigen standards.
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Calculate the concentration of p24 in each sample from the standard curve.
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The EC50 value is determined by plotting the percentage of inhibition of p24 production against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of HIV entry and its inhibition by Cyclotriazadisulfonamides (CTADs).
Caption: General workflow for the discovery and optimization of CTAD analogues.
Conclusion and Future Directions
Cyclotriazadisulfonamides have emerged as a promising class of anti-HIV agents with a unique mechanism of action targeting the host cell factor CD4. The established synthetic routes allow for the generation of a diverse library of analogues, and the clear structure-activity relationships provide a rational basis for lead optimization. The in-depth understanding of their interaction with the Sec61 translocon opens up possibilities for targeting other diseases where the expression of specific proteins is dependent on this pathway. Future research in this area will likely focus on improving the pharmacokinetic properties of CTADs, exploring their potential against other viral and non-viral diseases, and further elucidating the molecular details of their interaction with the Sec61 translocon. This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel therapeutics based on the cyclotriazadisulfonamide scaffold.
References
- 1. hanc.info [hanc.info]
- 2. The Anti-HIV potency of cyclotriazadisulfonamide analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Cyclotriazadisulfonamide Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
